molecular formula C11H21NO6 B8058274 N-N-Valeryl-D-glucosamine

N-N-Valeryl-D-glucosamine

Cat. No.: B8058274
M. Wt: 263.29 g/mol
InChI Key: WBBXHBDVNMDEBY-SCVMZPAESA-N
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Description

N-N-Valeryl-D-glucosamine is a chemical compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol It is a derivative of D-glucosamine, where the amino group is substituted with a valeryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-N-Valeryl-D-glucosamine can be synthesized through the acylation of D-glucosamine with valeric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of D-glucosamine and the carboxyl group of valeric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: N-N-Valeryl-D-glucosamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-N-Valeryl-D-glucosamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-N-Valeryl-D-glucosamine involves its interaction with various molecular targets and pathways. As a derivative of glucosamine, it may influence the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. This compound may also modulate inflammatory pathways and promote the repair of damaged tissues .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the valeryl group, which imparts distinct chemical and biological properties. This modification can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-2-3-4-9(16)12-7(5-13)10(17)11(18)8(15)6-14/h5,7-8,10-11,14-15,17-18H,2-4,6H2,1H3,(H,12,16)/t7-,8+,10+,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBXHBDVNMDEBY-SCVMZPAESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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